[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride
Description
[(1R)-2,2,2-Trifluoro-1-methyl-ethyl]hydrazine hydrochloride is a fluorinated hydrazine derivative characterized by a chiral center at the 1-position and a trifluoromethyl (-CF₃) group. This compound’s structure (C₃H₈ClF₃N₂, molecular weight ~164.56 g/mol) combines the nucleophilic hydrazine moiety with fluorine’s electron-withdrawing effects, making it valuable in medicinal chemistry and materials science. Its stereochemistry (R-configuration) may influence biological activity and synthetic pathways .
Properties
Molecular Formula |
C3H8ClF3N2 |
|---|---|
Molecular Weight |
164.56 g/mol |
IUPAC Name |
[(2R)-1,1,1-trifluoropropan-2-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C3H7F3N2.ClH/c1-2(8-7)3(4,5)6;/h2,8H,7H2,1H3;1H/t2-;/m1./s1 |
InChI Key |
QUWNVFZXSXQMFS-HSHFZTNMSA-N |
Isomeric SMILES |
C[C@H](C(F)(F)F)NN.Cl |
Canonical SMILES |
CC(C(F)(F)F)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride typically involves the reaction of 2,2,2-trifluoro-1-methyl-ethylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted amines, oxides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. This makes it a valuable tool in the study of molecular mechanisms and drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Structural Analogues
(1,1,1-Trifluoropropan-2-yl)hydrazine Hydrochloride
- Structure : Differs by an additional methyl group at the 1-position, resulting in a tertiary carbon center.
- Properties : Molecular weight (164.56 g/mol) and formula (C₃H₈ClF₃N₂) are identical to the target compound, but steric hindrance from the methyl group may alter reactivity .
Phenylhydrazine Hydrochloride Derivatives
- Examples : 2-Chlorophenyl-, 2,4,6-trichlorophenyl-, and 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine hydrochlorides.
- Key Differences : Aromatic substituents (e.g., Cl, CF₃) enhance lipophilicity but reduce nucleophilicity compared to the aliphatic trifluoroethyl group in the target compound. These derivatives are widely used in pyrazoline synthesis (e.g., antimicrobial agents) .
2-Naphthylhydrazine Hydrochloride
- Structure : Features a naphthalene ring instead of the trifluoroethyl group.
- Applications : Primarily used in dye synthesis and heterocyclic chemistry. The bulky aromatic system reduces solubility in polar solvents compared to the target compound .
(2-Phenylethyl)hydrazine Dihydrochloride
Physicochemical Properties
| Property | Target Compound | Phenylhydrazine HCl | 2-Naphthylhydrazine HCl | (1,1,1-Trifluoropropan-2-yl)hydrazine HCl |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~164.56 | 144.6 | 190.6 | 164.56 |
| Solubility | High in polar solvents (due to –CF₃) | Moderate in ethanol | Low in water | High in MeOH, DMSO |
| Stability | Enhanced by fluorine’s electronegativity | Prone to oxidation | Stable under inert gas | Similar to target compound |
| Melting Point | Not reported | 240–245°C | 215–220°C | Not reported |
Critical Analysis of Key Differences
- Fluorine vs. Chlorine : The –CF₃ group in the target compound provides greater electronegativity and metabolic stability than –Cl in phenylhydrazines, making it superior for drug design .
- Chirality : The R-configuration may offer stereoselective binding in biological targets, unlike achiral analogs like (1,1,1-trifluoropropan-2-yl)hydrazine HCl .
- Synthetic Flexibility : Aromatic hydrazines (e.g., naphthyl derivatives) are easier to functionalize but less reactive in nucleophilic additions compared to aliphatic fluorinated variants .
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